molecular formula C21H20N2O5 B12461123 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12461123
M. Wt: 380.4 g/mol
InChI Key: PBQDFHBXGSCBLN-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both phenyl and 4-methylphenyl groups, along with the oxo and carboxylate functionalities, makes it a versatile compound for research and industrial use .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

phenacyl 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-14-7-9-16(10-8-14)20(26)22-23-12-17(11-19(23)25)21(27)28-13-18(24)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3,(H,22,26)

InChI Key

PBQDFHBXGSCBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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